Autotaxin-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

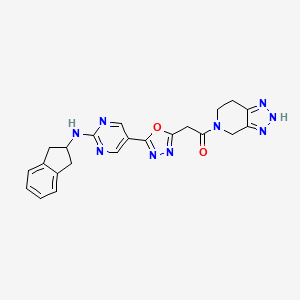

2-[5-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,3,4-oxadiazol-2-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)27-30-26-17)9-19-28-29-21(33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLUBHOZZTYQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NNN=C21)C(=O)CC3=NN=C(O3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of Autotaxin-IN-3: A Potent Inhibitor of the ATX-LPA Signaling Axis

A technical guide for researchers and drug development professionals on the discovery and chemical synthesis of the potent Autotaxin inhibitor, Autotaxin-IN-3.

This compound has emerged as a highly potent inhibitor of autotaxin (ATX), an enzyme pivotal in the production of the signaling lipid lysophosphatidic acid (LPA).[1][2][3] This inhibitor, identified as compound 33 in patent WO2018212534A1, exhibits a remarkable IC50 of 2.4 nM.[1][2][3] The ATX-LPA signaling pathway is implicated in a multitude of physiological and pathological processes, including cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target. This guide provides an in-depth exploration of the discovery and chemical synthesis of potent Autotaxin inhibitors, with a specific focus on this compound.

The Autotaxin-LPA Signaling Pathway

Autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA.[4] LPA then binds to a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating a cascade of downstream signaling events. These pathways, including the Ras-MAPK, PI3K-Akt, and Rho pathways, regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation. Dysregulation of the ATX-LPA axis is a hallmark of various diseases, underscoring the therapeutic potential of ATX inhibitors.

Discovery of Potent Autotaxin Inhibitors: A General Workflow

The discovery of potent and selective Autotaxin inhibitors like this compound typically follows a structured drug discovery pipeline, beginning with high-throughput screening (HTS) to identify initial hits, followed by rigorous structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

High-Throughput Screening (HTS)

HTS enables the rapid screening of large compound libraries to identify molecules that inhibit ATX activity. A common method involves a fluorescence-based assay utilizing a synthetic substrate such as FS-3. In this assay, the cleavage of FS-3 by ATX results in a fluorescent signal, and a decrease in fluorescence indicates inhibition of the enzyme.

Structure-Activity Relationship (SAR) Studies

Following the identification of initial hits from HTS, medicinal chemists systematically modify the chemical structure of these compounds to improve their potency, selectivity, and pharmacokinetic properties. This iterative process, known as SAR, is crucial for developing a lead candidate with the desired therapeutic profile. For instance, modifications to different parts of a molecule can be explored to enhance its interaction with the active site of ATX.

Quantitative Data of Representative Autotaxin Inhibitors

The potency of this compound is noteworthy when compared to other well-characterized ATX inhibitors that have been pivotal in research or have advanced to clinical trials.

| Inhibitor | IC50 (nM) | Reference/Source |

| This compound | 2.4 | Patent WO2018212534A1[1][2][3] |

| PF-8380 | 2.8 (isolated enzyme), 101 (human whole blood) | Axon 3442[5] |

| GLPG1690 (Ziritaxestat) | 131 | ACS Publications |

Experimental Protocols: Autotaxin Inhibitor Screening Assay

A detailed protocol for a fluorescence-based HTS assay to identify ATX inhibitors is provided below. This protocol is based on commercially available kits and published methodologies.

Objective: To quantify the inhibitory activity of test compounds against human recombinant Autotaxin.

Materials:

-

Human recombinant Autotaxin (ATX)

-

FS-3 (fluorescent substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., BrP-LPA)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Plating: Dispense test compounds and controls (DMSO for vehicle control, positive control inhibitor) into the wells of a 384-well plate.

-

Enzyme Addition: Add a solution of human recombinant ATX in assay buffer to all wells.

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorescent substrate FS-3 to all wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) every 1-2 minutes for a total of 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Chemical Synthesis Process of this compound

The chemical synthesis of this compound, as described in patent WO2018212534A1, involves a multi-step process. A representative synthetic scheme for a core scaffold found in this class of inhibitors is depicted below. The synthesis of the final compound involves the coupling of key intermediates.

Disclaimer: This guide is intended for informational purposes for a scientific audience. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin Structure Activity Relationships Revealed through Lysophosphatidylcholine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Autotaxin-IN-3: A Potent Modulator of the Lysophosphatidic Acid Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway implicated in a myriad of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the synthesis of the bioactive lipid, lysophosphatidic acid (LPA), from lysophosphatidylcholine (LPC). LPA exerts its diverse cellular effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPA₁₋₆). The dysregulation of the ATX-LPA axis has been linked to the progression of numerous diseases, making ATX a compelling therapeutic target. Autotaxin-IN-3 is a potent inhibitor of ATX, offering a valuable tool for investigating the therapeutic potential of modulating this signaling pathway. This technical guide provides an in-depth overview of this compound's role in LPA signaling, including its quantitative data, relevant experimental protocols, and visualizations of the associated pathways.

This compound: Quantitative Data

This compound has been identified as a highly potent inhibitor of autotaxin. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | Assay Type | IC₅₀ (nM) | Source |

| This compound | Autotaxin (ATX) | Biochemical Assay | 2.4 | Patent WO2018212534A1[1][2] |

Note: The specific experimental conditions for the IC₅₀ determination of this compound are not detailed in the public domain. However, the value indicates a high degree of potency against the ATX enzyme. Further characterization, including selectivity profiling against other enzymes and receptors, is not publicly available at this time.

The Autotaxin-LPA Signaling Pathway and the Role of this compound

The ATX-LPA signaling cascade is initiated by the enzymatic activity of ATX, which catalyzes the conversion of LPC to LPA in the extracellular space. LPA then binds to its cognate receptors on the cell surface, triggering downstream signaling events that influence a wide range of cellular functions. This compound acts as a direct inhibitor of ATX, thereby blocking the production of LPA and attenuating the subsequent receptor-mediated signaling.

Signaling Pathway Diagram

Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While the specific protocol for characterizing this compound is not publicly detailed, the following are standard and widely accepted methodologies for assessing the activity of autotaxin and the potency of its inhibitors.

Biochemical Assay for Autotaxin Activity (Amplex Red-based)

This assay provides a quantitative measure of ATX enzymatic activity by detecting the production of choline, a byproduct of the LPC-to-LPA conversion.

Principle: Autotaxin hydrolyzes LPC to LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be measured.

Materials:

-

Recombinant human Autotaxin (ATX)

-

Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)

-

This compound or other test inhibitors

-

Choline Oxidase

-

Horseradish Peroxidase (HRP)

-

Amplex Red reagent

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant ATX. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Prepare a detection mix containing choline oxidase, HRP, and Amplex Red in the assay buffer.

-

Initiate the enzymatic reaction by adding the LPC substrate to the wells.

-

Immediately add the detection mix to all wells.

-

Measure the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.

-

Calculate the rate of reaction (slope of the fluorescence signal over time) for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for LPA Signaling

This type of assay measures the downstream consequences of ATX activity in a cellular context, such as the activation of specific signaling pathways or a cellular response like migration.

Principle: Cells that express LPA receptors will respond to the LPA produced by ATX. The inhibition of ATX by this compound will lead to a reduction in this cellular response.

Example: Calcium Mobilization Assay LPA receptors, particularly those coupled to Gαq/11, trigger the release of intracellular calcium upon activation.

Materials:

-

A cell line endogenously or recombinantly expressing an LPA receptor (e.g., HEK293, CHO, or a cancer cell line).

-

Recombinant human Autotaxin (ATX)

-

Lysophosphatidylcholine (LPC)

-

This compound or other test inhibitors

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the cells in the 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells with the assay buffer.

-

Add this compound at various concentrations to the wells and incubate.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Inject a solution containing both ATX and LPC into the wells.

-

Continue to record the fluorescence to measure the change in intracellular calcium concentration.

-

The peak fluorescence intensity is proportional to the amount of LPA produced and the subsequent receptor activation.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: General workflows for biochemical and cell-based assays to evaluate Autotaxin inhibitors.

Conclusion

This compound is a potent inhibitor of autotaxin, a key enzyme in the production of the signaling lipid LPA. Its high potency makes it a valuable chemical probe for studying the intricate roles of the ATX-LPA axis in health and disease. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological effects of this compound and to explore the therapeutic potential of ATX inhibition in various pathological conditions. Further studies are warranted to elucidate the selectivity profile and in vivo efficacy of this compound to fully understand its potential as a lead compound in drug discovery programs.

References

The role of the ATX-LPA axis in physiological and pathological processes.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical regulator of a wide array of physiological and pathological processes. Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA) in the extracellular space.[1][2] LPA, in turn, exerts its pleiotropic effects by activating a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6.[3][4] This signaling cascade is integral to embryonic development, tissue repair, and immune surveillance. However, dysregulation of the ATX-LPA axis is a key driver in the pathogenesis of numerous diseases, including cancer, fibrosis, and chronic inflammation, making it a highly attractive target for therapeutic intervention.[2][5][6] This technical guide provides a comprehensive overview of the ATX-LPA axis, including its core components, signaling pathways, and roles in various physiological and pathological contexts. It further details key experimental methodologies for studying this pathway and presents quantitative data to aid in research and drug development efforts.

Core Components of the ATX-LPA Axis

Autotaxin (ATX)

Autotaxin, also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that is the main enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1][2] While ATX is essential for normal embryonic development, particularly for vascular and neural tube formation, its expression is upregulated in numerous pathological conditions.[2][3]

Lysophosphatidic Acid (LPA)

LPA is a simple phospholipid with a glycerol backbone, a single acyl chain, and a phosphate head group.[7] Despite its structural simplicity, LPA functions as a potent signaling molecule, influencing a multitude of cellular processes including proliferation, migration, survival, and differentiation.[4] LPA levels are typically low in plasma (0.1-1µM) but can increase significantly in serum (up to 10µM) and at sites of inflammation or tumorigenesis.[8]

LPA Receptors (LPARs)

LPA mediates its diverse biological effects through at least six specific GPCRs, designated LPAR1 through LPAR6.[3][4] These receptors exhibit distinct tissue distribution and couple to various heterotrimeric G proteins (Gαi/o, Gαq/11, Gα12/13, and Gαs), leading to the activation of multiple downstream signaling cascades.[4][9]

Signaling Pathways of the ATX-LPA Axis

The binding of LPA to its receptors initiates a cascade of intracellular signaling events. The specific downstream pathways activated depend on the LPA receptor subtype, the G protein it couples to, and the cellular context.

As depicted in Figure 1, the primary signaling cascades initiated by LPA receptor activation include:

-

Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[9]

-

Gαi/o Pathway: Inhibition of adenylyl cyclase and activation of the PI3K-Akt and Ras-MAPK pathways, which are crucial for cell survival and proliferation.[9]

-

Gα12/13 Pathway: Activation of RhoA, a small GTPase that regulates the actin cytoskeleton, leading to changes in cell shape, migration, and invasion.[9]

-

Gαs Pathway: Stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[9]

Role of the ATX-LPA Axis in Physiological Processes

The ATX-LPA signaling axis is indispensable for a number of physiological processes:

-

Embryonic Development: Genetic deletion of ATX or LPAR1 results in embryonic lethality, with severe defects in vascular and neural tube development, highlighting the critical role of this axis in embryogenesis.[2][3]

-

Wound Healing: LPA promotes the proliferation and migration of fibroblasts and keratinocytes, and stimulates angiogenesis, all of which are essential for the wound healing process.

-

Immune System Regulation: The ATX-LPA axis is involved in lymphocyte trafficking and the modulation of immune responses.[10]

Role of the ATX-LPA Axis in Pathological Processes

Dysregulation of the ATX-LPA axis is a hallmark of several chronic diseases:

Cancer

The ATX-LPA axis is implicated in multiple aspects of cancer progression, including tumor growth, invasion, metastasis, and resistance to therapy.[1][6] Elevated levels of ATX and LPA are found in various cancers, including breast, ovarian, and pancreatic cancer.[1] LPA promotes cancer cell proliferation and survival through the activation of the PI3K/Akt and MAPK pathways.[7] It also enhances cancer cell migration and invasion by stimulating cytoskeletal rearrangements via the Rho/ROCK pathway.[9] Furthermore, the ATX-LPA axis contributes to the creation of a pro-tumorigenic microenvironment by promoting angiogenesis and inflammation.[3][7]

Fibrosis

The ATX-LPA axis is a key driver of fibrosis in various organs, including the lungs, liver, and kidneys.[2] LPA stimulates the proliferation and differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix characteristic of fibrosis.[2] The LPA1 receptor, in particular, has been identified as a critical mediator of fibrotic processes.[2]

Inflammation

ATX and LPA are potent pro-inflammatory mediators.[10] LPA can chemoattract and activate various immune cells, including monocytes and T-cells, and stimulate the production of pro-inflammatory cytokines.[3] The ATX-LPA axis is implicated in the pathogenesis of chronic inflammatory diseases such as rheumatoid arthritis and atherosclerosis.[10]

Quantitative Data

The following tables summarize key quantitative data related to the ATX-LPA axis.

Table 1: LPA Receptor Binding Affinities and Antagonist Inhibition Constants

| Receptor | Ligand/Antagonist | Assay Type | Kd (nM) | Ki (µM) | Reference(s) |

| LPA1 | 18:1 LPA | FSA-CIR | 2.08 | [11] | |

| LPA1 | 16:0 LPA | FSA-CIR | 1.69 | [11] | |

| LPA1 | Ki16425 | Inositol Phosphate Production | 0.34 | [5] | |

| LPA2 | Ki16425 | Inositol Phosphate Production | 6.5 | [5] | |

| LPA3 | Ki16425 | Inositol Phosphate Production | 0.93 | [5] |

Table 2: IC50 Values of Selected ATX Inhibitors

| Inhibitor | Assay Condition | IC50 (nM) | Reference(s) |

| PF-8380 | LPC substrate | 1.7 | [12] |

| Compound 3 | LPC substrate | 100 | [12] |

| Compound 4 | LPC substrate | 597 | [12] |

| S32826 | single nM level | [12] | |

| Compound 33 | hATX | 10 | [12] |

| Compound 33 | plasma assay | 55 | [12] |

Table 3: LPA Concentrations in Biological Fluids

| Fluid | Condition | Concentration | Reference(s) |

| Plasma | Normal | 0.1 - 1 µM | [8] |

| Serum | Normal | up to 10 µM | [8] |

| Plasma | Enpp2+/- mice | ~50% reduction | [8] |

Experimental Protocols

ATX Activity Assay

A common method to measure ATX activity is a fluorogenic assay using the synthetic substrate FS-3.

Methodology:

-

Reagent Preparation: Prepare the FS-3 substrate and a suitable assay buffer (e.g., Tris-HCl with NaCl, KCl, CaCl2, and MgCl2). The biological sample (e.g., serum, plasma, or cell culture supernatant) containing ATX is also prepared.[13][14]

-

Incubation: In a microplate, combine the biological sample with the FS-3 substrate in the assay buffer.[13][14]

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) over time using a fluorescence plate reader.[13][14] The cleavage of FS-3 by ATX separates a fluorophore from a quencher, resulting in an increase in fluorescence.[15]

-

Data Analysis: The rate of increase in fluorescence is proportional to the ATX activity in the sample.[15]

LPA Receptor Signaling Assay: Calcium Mobilization

Activation of Gαq/11-coupled LPA receptors leads to an increase in intracellular calcium, which can be measured using calcium-sensitive fluorescent dyes.[16]

Methodology:

-

Cell Culture: Culture cells expressing the LPA receptor of interest in a microplate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[17]

-

Compound Addition: Add the LPA agonist or antagonist to the wells.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., a FLIPR).[16] An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: The magnitude and kinetics of the fluorescence change can be used to determine the potency and efficacy of agonists or the inhibitory effect of antagonists.[17]

Cell Migration and Invasion Assays

The effect of the ATX-LPA axis on cell migration and invasion can be assessed using a Boyden chamber assay.

Methodology:

-

Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The lower chamber is filled with media containing LPA as a chemoattractant.

-

Cell Seeding: Cells are seeded in the upper chamber in serum-free media. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Incubation: The chamber is incubated for a sufficient time to allow for cell migration or invasion through the membrane.

-

Cell Staining and Quantification: The non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Therapeutic Targeting of the ATX-LPA Axis

The critical role of the ATX-LPA axis in various pathologies has made it a prime target for drug development.[5] Therapeutic strategies primarily focus on:

-

ATX Inhibitors: Small molecule inhibitors that block the enzymatic activity of ATX, thereby reducing the production of LPA. Several ATX inhibitors are currently in clinical trials for fibrotic diseases and cancer.[5][12]

-

LPA Receptor Antagonists: Small molecules or antibodies that block the binding of LPA to its receptors, preventing the activation of downstream signaling pathways. Antagonists targeting specific LPA receptors, such as LPAR1 for fibrosis, are being actively pursued.

Conclusion

The ATX-LPA signaling axis is a multifaceted and potent regulator of cellular behavior, playing a dual role in both maintaining physiological homeostasis and driving the progression of a wide range of diseases. Its intricate involvement in cancer, fibrosis, and inflammation underscores its significance as a therapeutic target. A thorough understanding of the components, signaling pathways, and pathological implications of this axis, facilitated by robust experimental methodologies, is crucial for the continued development of novel and effective therapies targeting this critical signaling nexus.

References

- 1. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Regulation of tumor cell - Microenvironment interaction by the autotaxin-lysophosphatidic acid receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 15. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]

- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]

Autotaxin: A Pivotal Therapeutic Target in Inflammatory Diseases and Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Autotaxin (ATX), a secreted lysophospholipase D, has emerged as a critical enzyme in pathophysiology, primarily through its production of the bioactive lipid mediator, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide array of cellular processes, including proliferation, migration, and survival. Dysregulation of this pathway is a key driver in the progression of numerous inflammatory diseases and various forms of cancer. This whitepaper provides a comprehensive technical overview of autotaxin as a therapeutic target, detailing its signaling pathways, role in disease, and the current landscape of inhibitory molecules. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on inhibitors, and visualizations of key biological processes to facilitate further research and development in this promising therapeutic area.

The Autotaxin-LPA Signaling Axis

Autotaxin, encoded by the ENPP2 gene, is the primary producer of extracellular LPA, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) into LPA and choline. LPA exerts its pleiotropic effects by binding to at least six G protein-coupled receptors (GPCRs), LPAR1-6, initiating a cascade of downstream signaling events.

LPA Receptor Downstream Signaling

The activation of LPA receptors by LPA triggers diverse intracellular signaling pathways, largely dependent on the specific G protein alpha subunit (Gα) to which the receptor is coupled (Gαq/11, Gαi/o, Gα12/13, and Gαs). These pathways collectively influence fundamental cellular functions, including proliferation, survival, migration, and cytoskeletal organization.

Autotaxin in Inflammatory Diseases

Chronic inflammation is a hallmark of numerous diseases, and the ATX-LPA axis has been identified as a significant contributor to the inflammatory milieu.

Idiopathic Pulmonary Fibrosis (IPF)

In IPF, ATX levels are elevated in bronchoalveolar lavage fluid, leading to increased LPA concentrations in the lungs. This stimulates fibroblast proliferation and differentiation into myofibroblasts, key events in the fibrotic process.

Rheumatoid Arthritis (RA)

ATX and LPA levels are increased in the synovial fluid of RA patients. This signaling axis promotes inflammation and joint destruction by stimulating the production of pro-inflammatory cytokines and matrix metalloproteinases.

Multiple Sclerosis (MS)

Elevated ATX activity has been observed in the cerebrospinal fluid of MS patients, suggesting a role in the neuro-inflammatory processes that characterize the disease.

Autotaxin in Cancer

The ATX-LPA pathway is heavily implicated in cancer progression, influencing tumor growth, invasion, metastasis, and resistance to therapy.[1]

Breast Cancer

While breast cancer cells themselves often produce low levels of ATX, the surrounding tumor microenvironment, particularly adipocytes and fibroblasts, can be a major source.[2] ATX-derived LPA promotes tumor cell proliferation, migration, and invasion.[3]

Melanoma

ATX was initially identified as a motility-stimulating factor in melanoma cells. It promotes melanoma cell migration and invasion, contributing to the metastatic potential of this aggressive cancer.[3]

Other Cancers

The ATX-LPA axis has also been implicated in the pathophysiology of various other cancers, including ovarian, prostate, lung, and pancreatic cancer, where it contributes to tumor progression and a poor prognosis.

Autotaxin Inhibitors: A Therapeutic Strategy

The central role of ATX in both inflammatory diseases and cancer has made it an attractive target for therapeutic intervention. A number of small molecule inhibitors have been developed and are in various stages of preclinical and clinical evaluation.

Quantitative Data on Autotaxin Inhibitors

The following tables summarize key quantitative data for selected autotaxin inhibitors.

Table 1: Preclinical Potency of Autotaxin Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay System |

| PF-8380 | Autotaxin | 2.8 | Isolated Enzyme[4] |

| 101 | Human Whole Blood[5] | ||

| GLPG1690 (Ziritaxestat) | Autotaxin | 100 - 500 | Human and Mouse Recombinant ATX[1] |

| BBT-877 | Autotaxin | 6.5 - 6.9 | Human Plasma (ex vivo)[6] |

| ONO-8430506 | Autotaxin | ~10 | Recombinant and Plasma-derived ATX[7] |

| 8.1 | Human Plasma LysoPLD assay[8] | ||

| IOA-289 | Autotaxin | 36 | Human Plasma (ex vivo)[9] |

Table 2: Efficacy of Autotaxin Inhibitors in Preclinical Models

| Inhibitor | Disease Model | Animal Model | Key Efficacy Readout |

| GLPG1690 (Ziritaxestat) | Idiopathic Pulmonary Fibrosis | Mouse (Bleomycin-induced) | Significant reduction in Ashcroft score and collagen content[3] |

| BBT-877 | Idiopathic Pulmonary Fibrosis | Mouse (Bleomycin-induced) | Significant reduction in body weight loss, lung weight, Ashcroft score, and collagen content[6] |

| ONO-8430506 | Breast Cancer | Mouse (Orthotopic) | ~60% decrease in lung metastases[7] |

| IOA-289 | Breast Cancer | Mouse (Orthotopic E0771) | Decreased tumor growth[2] |

| Pancreatic Cancer | Orthotopic, immunocompetent models | Inhibition of primary tumor growth and metastasis[10] |

Table 3: Clinical Trial Outcomes for Autotaxin Inhibitors

| Inhibitor | Disease | Phase | Primary Outcome | Result |

| Ziritaxestat (GLPG1690) | Idiopathic Pulmonary Fibrosis | Phase 3 (ISABELA 1 & 2) | Annual rate of decline in Forced Vital Capacity (FVC) | No significant difference compared to placebo. Trials terminated early.[11][12][13][14][15] |

| BBT-877 | Idiopathic Pulmonary Fibrosis | Phase 2a | Change in FVC at 24 weeks | Topline results expected in H1 2025.[16][17][18] |

| BLD-0409 (Cudetaxestat) | Idiopathic Pulmonary Fibrosis | Phase 2 | Efficacy and safety | Ongoing.[19] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of autotaxin inhibitors.

Autotaxin Activity Assays

This assay provides a sensitive method for measuring ATX activity and screening for inhibitors.

-

Reagent Preparation:

-

Prepare a 1.25x working concentration of the fluorogenic substrate FS-3 in assay buffer (50 mM Tris-HCl pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.01% BSA).

-

Prepare a 10x working concentration of recombinant human autotaxin and test inhibitors in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 80 µL of the 1.25x FS-3 substrate solution to each well.

-

Add 10 µL of the 10x test inhibitor solution (or vehicle control) to the appropriate wells.

-

Initiate the reaction by adding 10 µL of the 10x recombinant autotaxin solution.

-

Incubate the plate at 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

-

Calculate the rate of increase in fluorescence to determine ATX activity.

-

Inhibitor potency (IC50) can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.

-

This assay measures the choline produced from the hydrolysis of the natural substrate, LPC.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM CaCl₂, 0.1% BSA).

-

Prepare a solution of LPC (e.g., 1 mM) in the reaction buffer.

-

Prepare a choline detection reagent containing choline oxidase, horseradish peroxidase, and a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

-

-

Assay Procedure:

-

In a 96-well plate, add recombinant autotaxin and test inhibitors to the appropriate wells.

-

Initiate the reaction by adding the LPC solution.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction (e.g., by heating or adding a specific inhibitor).

-

Add the choline detection reagent to each well.

-

Incubate at room temperature or 37°C for 15-30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Generate a standard curve using known concentrations of choline to quantify the amount of choline produced.

-

Calculate ATX activity and inhibitor potency.

-

Cell Migration Assay (Transwell Assay)

This assay is used to assess the effect of autotaxin inhibitors on cancer cell migration.

-

Cell Preparation:

-

Culture cancer cells (e.g., MDA-MB-231 for breast cancer) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the assay.

-

Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

-

Assay Setup:

-

Place Transwell inserts (8.0 µm pore size) into a 24-well plate.

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS or LPA) to the lower chamber.

-

Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add the test inhibitor at various concentrations to both the upper and lower chambers.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.

-

Count the number of migrated cells in several microscopic fields.

-

Quantify the effect of the inhibitor on cell migration.

-

In Vivo Animal Models

-

Induction of Fibrosis:

-

Inhibitor Treatment:

-

Administer the autotaxin inhibitor (e.g., by oral gavage) daily, starting from day 7 (therapeutic regimen) or day 0 (prophylactic regimen) after bleomycin instillation.

-

-

Assessment of Fibrosis:

-

Euthanize mice at day 14 or 21.

-

Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.

-

Harvest lungs for histological analysis (e.g., Masson's trichrome staining) and quantification of fibrosis using the Ashcroft scoring system.

-

Measure lung collagen content using a hydroxyproline assay.

-

-

Induction of Arthritis:

-

Emulsify type II collagen with Complete Freund's Adjuvant (CFA).

-

Inject DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with the emulsion on day 0.[24][25][26][27][28]

-

On day 21, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[27]

-

-

Inhibitor Treatment:

-

Begin daily administration of the autotaxin inhibitor upon the first signs of arthritis (typically around day 21-28).

-

-

Assessment of Arthritis:

-

Monitor mice regularly for clinical signs of arthritis, including paw swelling and erythema, and score disease severity.

-

Measure paw thickness using a caliper.

-

At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

-

Tumor Implantation:

-

Inhibitor Treatment:

-

When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups.

-

Administer the autotaxin inhibitor daily via the desired route.

-

-

Assessment of Tumor Growth and Metastasis:

-

Measure tumor volume regularly with calipers.

-

At the end of the study, euthanize the mice, excise the primary tumors, and weigh them.

-

Examine lungs and other organs for metastatic lesions.

-

Logical Relationships and Future Directions

The intricate involvement of the ATX-LPA axis in both inflammation and cancer suggests a shared underlying mechanism that can be therapeutically targeted.

The development of potent and selective autotaxin inhibitors holds significant promise for the treatment of a wide range of debilitating diseases. While early clinical trials in IPF have yielded mixed results, ongoing studies with next-generation inhibitors and exploration into new indications, particularly in oncology, continue to fuel optimism. Future research should focus on identifying predictive biomarkers to select patient populations most likely to respond to ATX-targeted therapies and exploring combination strategies to enhance efficacy and overcome resistance. The detailed methodologies and comprehensive data presented in this whitepaper provide a solid foundation for advancing these critical research and development efforts.

References

- 1. glpg.com [glpg.com]

- 2. mdpi.com [mdpi.com]

- 3. atsjournals.org [atsjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iOnctura Presents Compelling Preclinical Data on its [globenewswire.com]

- 11. hcplive.com [hcplive.com]

- 12. Ziritaxestat not found effective in patients with idiopathic pulmonary fibrosis: JAMA [medicaldialogues.in]

- 13. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 16. Bridge Biotherapeutics Completes Enrollment in Phase 2a Study of BBT-877 for Idiopathic Pulmonary Fibrosis [synapse.patsnap.com]

- 17. Bridge Biotherapeutics Announces First Patient Dosed in its Phase 2a Clinical Trial of BBT-877, a Potent Autotaxin Inhibitor for the Treatment of Idiopathic Pulmonary Fibrosis [prnewswire.com]

- 18. Bridge Biotherapeutics Announces Completion of Enrollment in the Phase 2a Clinical Study of BBT-877 for the Treatment of Idiopathic Pulmonary Fibrosis [prnewswire.com]

- 19. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 20. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 21. item.fraunhofer.de [item.fraunhofer.de]

- 22. researchgate.net [researchgate.net]

- 23. criver.com [criver.com]

- 24. chondrex.com [chondrex.com]

- 25. resources.amsbio.com [resources.amsbio.com]

- 26. turkishimmunology.org [turkishimmunology.org]

- 27. 2.3. Preparation of Collagen-Induced Arthritis Mice [bio-protocol.org]

- 28. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 30. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 31. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 32. meliordiscovery.com [meliordiscovery.com]

- 33. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Motility Factor: A Technical Guide to the Early Discovery of Autotaxin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal research that first identified autotaxin (ATX) as a potent tumor cell motility factor. We will delve into the core experiments, quantitative data, and the initial understanding of the signaling pathways that laid the foundation for decades of research into cancer metastasis and the development of novel therapeutics.

Introduction: The Quest for a Motility Stimulator

In the early 1990s, the molecular drivers of tumor cell migration and invasion were a major focus of cancer research. It was hypothesized that tumor cells themselves might produce and secrete factors that stimulate their own movement in an autocrine fashion. This hypothesis led to the pioneering work of Stracke and colleagues, who in 1992, identified a novel motility-stimulating protein from the conditioned medium of A2058 human melanoma cells. They named this protein "autotaxin" (ATX) for its autocrine and taxi-inducing properties.[1]

A decade later, a critical breakthrough was made by Umezu-Goto and colleagues, who demonstrated that autotaxin's motility-stimulating activity was, in fact, due to its enzymatic function as a lysophospholipase D (lysoPLD).[2] This discovery revealed that autotaxin converts lysophosphatidylcholine (LPC) into the bioactive lipid, lysophosphatidic acid (LPA), a known potent chemoattractant. This established the ATX-LPA signaling axis as a key player in tumor cell motility.

This guide will provide a detailed look at the experimental evidence from these foundational studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early research on autotaxin's effect on tumor cell motility and proliferation.

Table 1: Autotaxin-Induced Tumor Cell Motility

| Cell Line | Assay Type | ATX Concentration | Motility (Cells/High-Power Field) | Fold Increase vs. Control | Reference |

| A2058 Human Melanoma | Chemotaxis (Boyden Chamber) | 1 nM | ~120 | ~4 | Stracke et al., 1992[1] |

| A2058 Human Melanoma | Chemotaxis (Boyden Chamber) | 10 nM | ~150 | ~5 | Stracke et al., 1992[1] |

| A2058 Human Melanoma | Chemokinesis (Boyden Chamber) | 10 nM | ~80 | ~2.5 | Stracke et al., 1992[1] |

| A2058 Human Melanoma | Chemotaxis (Boyden Chamber) | 10 ng/mL | ~250 (with 1 µM LPC) | ~8 | Umezu-Goto et al., 2002[2] |

| A2058 Human Melanoma | Chemotaxis (Boyden Chamber) | 100 ng/mL | ~350 (with 1 µM LPC) | ~11 | Umezu-Goto et al., 2002[2] |

Table 2: Autotaxin-Induced Tumor Cell Proliferation

| Cell Line | Assay Type | ATX Concentration | Proliferation (% of Control) | Reference |

| A2058 Human Melanoma | MTT Assay | 100 ng/mL | ~150% (with 10 µM LPC) | Umezu-Goto et al., 2002[2] |

| MDA-MB-231 Breast Cancer | MTT Assay | 100 ng/mL | ~140% (with 10 µM LPC) | Umezu-Goto et al., 2002[2] |

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments that characterized the function of autotaxin.

Purification of Autotaxin from A2058 Melanoma Cell Conditioned Medium (Stracke et al., 1992)

This protocol outlines the multi-step column chromatography process used to isolate and purify autotaxin to homogeneity.

-

Conditioned Medium Collection: A2058 human melanoma cells were cultured in serum-free medium for 48 hours. The conditioned medium was then collected and centrifuged to remove cellular debris.

-

Heparin-Sepharose Chromatography: The conditioned medium was applied to a heparin-Sepharose column. The column was washed, and bound proteins were eluted with a linear gradient of NaCl.

-

Lentil Lectin-Sepharose Chromatography: The heparin-Sepharose eluate was applied to a lentil lectin-Sepharose column. After washing, bound glycoproteins were eluted with α-methylmannoside.

-

Mono Q Anion-Exchange Chromatography: The eluate from the lentil lectin column was further purified on a Mono Q fast protein liquid chromatography (FPLC) column using a NaCl gradient.

-

Superose 12 Gel Filtration Chromatography: The active fractions from the Mono Q column were concentrated and applied to a Superose 12 FPLC column for size-exclusion chromatography.

-

C4 Reverse-Phase HPLC: The final purification step involved reverse-phase high-performance liquid chromatography (HPLC) on a C4 column with an acetonitrile gradient.

Tumor Cell Motility (Chemotaxis and Chemokinesis) Assay (Stracke et al., 1992)

This protocol details the modified Boyden chamber assay used to quantify the effect of purified autotaxin on tumor cell migration.

-

Chamber and Filter Preparation: A 48-well modified Boyden chamber was used with a polyvinylpyrrolidone-free polycarbonate filter (8 µm pore size) coated with gelatin.

-

Cell Preparation: A2058 melanoma cells were harvested, washed, and resuspended in serum-free medium containing 0.1% bovine serum albumin (BSA).

-

Assay Setup:

-

Chemotaxis: The lower wells of the chamber were filled with medium containing various concentrations of purified autotaxin. The upper wells were filled with the cell suspension (5 x 10^4 cells/well).

-

Chemokinesis: Autotaxin was added to both the upper and lower wells to assess random, non-directed cell movement.

-

-

Incubation: The chamber was incubated for 4 hours at 37°C in a humidified atmosphere of 5% CO2.

-

Quantification: After incubation, the filter was removed, and the non-migrated cells on the upper surface were scraped off. The cells that had migrated to the lower surface of the filter were fixed and stained. The number of migrated cells was counted in five high-power fields per well using a light microscope.

Chemotaxis Assay (Umezu-Goto et al., 2002)

This protocol describes the chemotaxis assay used to demonstrate the synergistic effect of autotaxin and its substrate, LPC, on cell migration.

-

Chamber and Filter Preparation: A modified Boyden chamber with a polycarbonate filter (8 µm pore size) was coated with fibronectin.

-

Cell Preparation: A2058 melanoma cells were serum-starved for 24 hours before being harvested and resuspended in serum-free medium.

-

Assay Setup: The lower wells contained serum-free medium with or without recombinant autotaxin and/or lysophosphatidylcholine (LPC). The upper wells were loaded with the cell suspension (1 x 10^5 cells/well).

-

Incubation: The chamber was incubated for 3 hours at 37°C.

-

Quantification: The filter was removed, and cells on the upper surface were wiped away. The migrated cells on the lower surface were fixed and stained with Diff-Quik. The number of migrated cells was counted.

Cell Proliferation Assay (Umezu-Goto et al., 2002)

This protocol details the MTT assay used to assess the effect of autotaxin on cell proliferation.

-

Cell Seeding: A2058 melanoma cells or MDA-MB-231 breast cancer cells were seeded in a 96-well plate and serum-starved for 48 hours.

-

Treatment: The cells were then treated with recombinant autotaxin in the presence or absence of LPC for 24 hours.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals formed by viable cells were solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Quantification: The absorbance of the solubilized formazan was measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing the Early Understanding of Autotaxin's Action

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the initial understanding of the signaling pathways involved in autotaxin-induced cell motility.

Conclusion: A Foundation for Future Discovery

The early discoveries surrounding autotaxin as a tumor cell motility factor were instrumental in shaping our understanding of cancer metastasis. The meticulous purification and characterization by Stracke and colleagues, followed by the crucial identification of its enzymatic activity by Umezu-Goto and others, unveiled a novel and druggable signaling pathway. This foundational work not only provided a new target for anti-cancer therapies but also highlighted the intricate interplay between lipids and proteins in driving the malignant phenotype. The experimental protocols and quantitative data presented herein serve as a testament to the rigorous science that launched a vibrant field of research that continues to this day.

References

The Role of Autotaxin in Immune Regulation and Asthma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive lipid mediator lysophosphatidic acid (LPA) in the extracellular environment. The ATX-LPA signaling axis has emerged as a critical regulator of a wide array of physiological and pathological processes, including immune regulation. Dysregulation of this pathway is increasingly implicated in chronic inflammatory diseases such as asthma. This technical guide provides an in-depth overview of the role of autotaxin in modulating immune responses and its contribution to the pathogenesis of asthma. It summarizes key quantitative data, details relevant experimental protocols, and visualizes complex signaling pathways and workflows to support further research and therapeutic development in this area.

Introduction: The Autotaxin-LPA Axis

Autotaxin, encoded by the ENPP2 gene, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[1][2] LPA, in turn, exerts its pleiotropic effects by signaling through at least six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[3][4] This signaling cascade activates various downstream pathways, including those involving Ras/Raf, RhoA, phosphoinositide 3-kinases (PI3K), and mitogen-activated protein kinases (MAPK), influencing fundamental cellular processes such as proliferation, migration, survival, and differentiation.[2] While essential for normal physiological functions like wound healing and embryonic development, the ATX-LPA axis is also a key player in pathological conditions, including cancer and chronic inflammation.[4][5]

Autotaxin in Immune Regulation

The ATX-LPA axis is a pivotal modulator of both innate and adaptive immunity.[6] It governs the trafficking and function of various immune cells, thereby shaping the nature and intensity of immune responses.

T Lymphocytes

The ATX-LPA pathway plays a multifaceted role in T cell biology. It is involved in the migration of naïve T cells into lymph nodes through high endothelial venules (HEVs), where ATX is constitutively expressed.[7][8] LPA acts as a chemoattractant and stimulates the transendothelial migration of T cells.[8][9] However, the ATX-LPA axis can also have inhibitory effects on T cell function. For instance, LPA signaling through LPA5 on CD8+ T cells has been shown to suppress T cell receptor (TCR)-mediated activation and cytotoxic activity, potentially contributing to immune evasion in tumors.[10][11] In the context of asthma, LPA signaling is important for the expression of the Th2 cytokine IL-13.[12]

B Lymphocytes

The role of the ATX-LPA axis in B lymphocyte function is still being elucidated, with some conflicting reports.[12] Some studies suggest that LPA can inhibit B cell receptor (BCR) signaling and antibody production via LPA5.[12] Conversely, other research indicates that ATX expressed by intestinal B cells can promote immune responses.[12]

Dendritic Cells (DCs)

Dendritic cells are crucial for initiating adaptive immune responses. The ATX-LPA axis influences DC migration and maturation.[12] Unsaturated LPA species, in particular, have been shown to induce the chemotaxis of immature DCs, primarily through the LPA3 receptor.[12] Furthermore, ATX/LPA signaling can modulate the production of cytokines by DCs, such as IL-6, IL-8, IL-10, IL-12, and TNF-α, thereby influencing subsequent T cell polarization.[12]

Macrophages

LPA signaling is implicated in macrophage recruitment and activation.[12] It can stimulate the production of pro-inflammatory mediators like IL-1β and reactive oxygen species (ROS) by macrophages.[12] The ATX-LPA axis also facilitates the differentiation of monocytes into macrophages.[12] In the context of allergic inflammation, macrophages in the airway can be a source of ATX.[13]

Eosinophils and Mast Cells

Eosinophils and mast cells are key effector cells in allergic asthma. LPA has been shown to enhance the chemotaxis of eosinophils and induce the maturation and granulation of mast cells, contributing to the inflammatory cascade in asthma.[12]

Autotaxin in the Pathogenesis of Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and reversible airflow obstruction.[14] A growing body of evidence strongly supports a pathogenic role for the ATX-LPA axis in asthma.[15][16]

Elevated ATX and LPA in Asthmatic Airways

Studies in human subjects with mild asthma have demonstrated a significant increase in both ATX protein levels and specific polyunsaturated LPA species (notably 22:5 and 22:6) in the bronchoalveolar lavage fluid (BALF) following segmental allergen challenge.[13][16][17] This localized increase in the lung, without a corresponding rise in plasma LPA levels, suggests a direct involvement of the pulmonary ATX-LPA axis in the response to allergens.[18]

The ATX-LPA Axis in Allergic Airway Inflammation

The ATX-LPA pathway contributes to the cardinal features of asthma by:

-

Promoting Immune Cell Recruitment: As detailed in Section 2, LPA is a potent chemoattractant for various immune cells central to asthma pathogenesis, including T cells, eosinophils, and dendritic cells.[12]

-

Enhancing Th2 Cytokine Production: The pathway promotes the production of Th2 cytokines like IL-13, which are critical drivers of allergic inflammation.[12][15]

-

Inducing Airway Remodeling: LPA can stimulate the proliferation and contractility of airway smooth muscle cells, contributing to airway remodeling and hyperresponsiveness.[12][16]

-

Modulating Airway Epithelial Cell Function: LPA can induce bronchial epithelial cells to secrete pro-inflammatory mediators.[18]

Evidence from Preclinical Models

Murine models of allergic asthma have provided compelling evidence for the causal role of the ATX-LPA axis.

-

Mice overexpressing ATX exhibit a more severe asthmatic phenotype.[16][17]

-

Conversely, pharmacological inhibition of ATX or genetic knockdown of the LPA2 receptor leads to a marked attenuation of Th2 cytokines and allergic lung inflammation.[13][16][17]

However, it is worth noting that some conflicting results exist regarding the specific roles of certain LPA receptors, such as LPA2, which may have both pro- and anti-inflammatory functions depending on the specific context and animal model used.[12][15]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the ATX-LPA axis in asthma.

Table 1: Changes in Autotaxin and LPA Levels in Human Asthma

| Analyte | Sample Type | Condition | Fold Change / Observation | Reference |

| ATX Protein | BALF | Post-allergen challenge in mild asthmatics | Markedly increased | [16][17] |

| LPA (22:5 and 22:6) | BALF | Post-allergen challenge in mild asthmatics | Remarkably increased | [13][16][17] |

| LPA (total) | Plasma | Post-allergen challenge in mild asthmatics | Largely unchanged | [18] |

Table 2: Effects of Targeting the ATX-LPA Axis in Murine Asthma Models

| Intervention | Mouse Model | Key Outcome | Result | Reference |

| ATX Overexpression | Triple-allergen model | Asthmatic phenotype severity | More severe | [16][17] |

| ATX Inhibitor (GWJ-23) | Triple-allergen model | Th2 cytokines, lung inflammation | Marked attenuation | [13][17] |

| LPA2 Receptor Knockdown | Triple-allergen model | Th2 cytokines, lung inflammation | Marked attenuation | [16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on autotaxin and asthma.

Measurement of Autotaxin Activity

A common method for determining ATX activity is a fluorogenic assay.[19]

-

Principle: This assay utilizes a synthetic LPC analogue, FS-3, which is conjugated to both a fluorophore and a quencher. In the presence of ATX, FS-3 is cleaved, liberating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

-

Procedure:

-

Collect biological samples (e.g., serum, plasma, BALF). Note: Avoid metal chelators like EDTA as ATX is a metal-dependent enzyme.[19] For cell culture supernatants, use serum-free media to avoid background lysophospholipase D activity.[19]

-

Prepare a standard curve using recombinant ATX of known activity.

-

Incubate samples and standards with the FS-3 substrate according to the manufacturer's instructions (e.g., Echelon Biosciences K-4100).

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate ATX activity in the samples by comparing the rate of fluorescence increase to the standard curve.

-

An alternative, more traditional method is the choline release assay.[20]

-

Principle: This assay measures the amount of choline released from the hydrolysis of LPC by ATX.

-

Procedure:

-

Incubate the sample containing ATX with a known concentration of LPC (e.g., 400 µM C18:1-LPC) for a defined period (e.g., 4 hours) at 37°C.[20]

-

Stop the reaction and measure the released choline using a commercially available choline assay kit, which typically involves an enzymatic reaction that produces a colored or fluorescent product.

-

Murine Model of Allergic Asthma

A frequently used model is the triple-allergen-induced asthma model.[13][17]

-

Animals: Wild-type mice (e.g., C57BL/6) and genetically modified mice (e.g., ATX-overexpressing, LPA receptor knockout).

-

Sensitization:

-

On day 0, intraperitoneally inject mice with a mixture of house dust mite, ragweed, and Aspergillus species extracts emulsified in an adjuvant like Imject Alum.

-

-

Challenge:

-

On subsequent days (e.g., days 14, 17, and 20), challenge the mice intranasally with the same allergen mixture in phosphate-buffered saline (PBS).

-

Control mice receive PBS for both sensitization and challenge.

-

-

Analysis (e.g., on day 21):

-

Assess airway hyperresponsiveness using techniques like whole-body plethysmography.

-

Collect BALF for cell counting, differential cell analysis (e.g., eosinophils, lymphocytes, macrophages), and cytokine measurements (e.g., IL-4, IL-5, IL-13) by ELISA.

-

Process lung tissue for histology (e.g., H&E staining for inflammation, PAS staining for mucus production) and immunohistochemistry for ATX expression.[13]

-

Flow Cytometric Analysis of Immune Cells in BALF

Multi-color flow cytometry is essential for detailed immunophenotyping of BALF cells.[21][22]

-

Sample Preparation:

-

Perform bronchoalveolar lavage on mice or human subjects to collect BALF.

-

Centrifuge the BALF to pellet the cells.

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS with 1% BSA).

-

-

Antibody Staining:

-

Incubate the cells with a cocktail of fluorescently conjugated antibodies against cell surface markers to identify different immune cell populations. A representative panel could include:

-

T cells: CD3, CD4, CD8

-

B cells: CD19

-

NK cells: CD56

-

Myeloid cells: CD11b, CD11c, Siglec-F (for eosinophils), Ly6G (for neutrophils), F4/80 (for macrophages)

-

Dendritic cells: CD11c, MHC-II

-

-

For intracellular staining (e.g., for cytokines or transcription factors like FoxP3 for regulatory T cells), first perform surface staining, then fix and permeabilize the cells before adding antibodies against intracellular targets.

-

-

Data Acquisition and Analysis:

-

Acquire data on a multi-color flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their frequencies and phenotypes.

-

Visualization of Pathways and Workflows

ATX-LPA Signaling Pathway in Immune Cells

Caption: The ATX-LPA signaling cascade.

Experimental Workflow for a Murine Asthma Model Study

Caption: Workflow for a typical murine model of allergic asthma.

Role of ATX-LPA in Asthma Pathogenesis

Caption: The central role of ATX-LPA in driving asthma pathogenesis.

Future Directions and Therapeutic Implications

The compelling evidence linking the ATX-LPA axis to asthma pathogenesis has positioned it as a promising target for novel therapeutic interventions.[15] The development of potent and specific inhibitors of ATX is an active area of research, with some candidates already in clinical trials for other inflammatory conditions like idiopathic pulmonary fibrosis.[5] Targeting specific LPA receptors, such as LPA2, is another potential strategy, although the multifaceted roles of these receptors necessitate a deeper understanding to avoid off-target effects.[15] Future research should focus on:

-

Elucidating the precise roles of different LPA species and their cognate receptors in various immune cell subsets within the asthmatic lung.

-

Identifying the upstream mechanisms that lead to increased ATX expression and activity in response to allergens.

-

Conducting clinical trials to evaluate the safety and efficacy of ATX-LPA pathway inhibitors in patients with asthma.

References

- 1. embopress.org [embopress.org]

- 2. researchgate.net [researchgate.net]

- 3. Lysophosphatidic acid signaling in airway epithelium: role in airway inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autotaxin and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysophosphatidic acid and autotaxin: emerging roles in innate and adaptive immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autotaxin through lysophosphatidic acid stimulates polarization, motility, and transendothelial migration of naïve T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Autotaxin through Lysophosphatidic Acid Stimulates Polarization, Motility, and Transendothelial Migration of Naive T Cells [escholarship.org]

- 10. LPA suppresses T cell function by altering the cytoskeleton and disrupting immune synapse formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysophosphatidic Acid Is an Inflammatory Lipid Exploited by Cancers for Immune Evasion via Mechanisms Similar and Distinct From CTLA-4 and PD-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular and cellular analysis of human asthma | The Ansel Lab [ansel.ucsf.edu]

- 15. LPA and Autotaxin: Potential drug targets in asthma? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atsjournals.org [atsjournals.org]

- 17. Autotaxin Production of Lysophosphatidic Acid Mediates Allergic Asthmatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allergic to Autotaxin. A New Role for Lysophospholipase D and Lysophosphatidic Acid in Asthma? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]

- 20. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A detailed phenotypic analysis of immune cell populations in the bronchoalveolar lavage fluid of atopic asthmatics after segmental allergen challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 22. atsjournals.org [atsjournals.org]

Methodological & Application

Application Notes and Protocols for Autotaxin-IN-3 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[1][2] Dysregulation of this pathway is frequently associated with cancer progression, fibrosis, and inflammation, making autotaxin a compelling therapeutic target.[1][2] Autotaxin-IN-3 is a potent and selective inhibitor of autotaxin, designed to abrogate the production of LPA and thereby modulate downstream cellular responses. These application notes provide detailed protocols for utilizing this compound in common in vitro cell-based assays to investigate its therapeutic potential.

Mechanism of Action

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[1][2] LPA then binds to a family of G protein-coupled receptors (LPARs) on the cell surface, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for regulating cell proliferation, survival, and migration.[3] this compound acts by directly inhibiting the enzymatic activity of autotaxin, thus preventing the formation of LPA and attenuating the subsequent receptor-mediated signaling events.

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative autotaxin inhibitors in various assays. While specific data for this compound is not publicly available, the data for PF-8380, a well-characterized autotaxin inhibitor, is provided as a reference. Researchers should determine the optimal concentration of this compound for their specific cell line and assay conditions.

| Inhibitor | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |

| PF-8380 | Enzyme Inhibition (isolated) | Recombinant Human Autotaxin | 2.8 nM | [4][5] |

| PF-8380 | Enzyme Inhibition (human whole blood) | Human Whole Blood | 101 nM | [4][5] |

| PF-8380 | Cell Migration (Wound Healing) | GL261, U87-MG (Glioblastoma) | 1 µM | [6] |

| PF-8380 | Cell Invasion | Glioblastoma Cells | 1 µM | [6] |

| PF-8380 | AKT Phosphorylation Inhibition | Glioblastoma Cells | 1 µM | [6] |

| GLPG1690 | Enzyme Inhibition (human plasma) | Human Plasma | ~100 nM | [7] |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the effect of this compound on cell viability and proliferation using a colorimetric MTT assay.

Materials:

-

Target cell line (e.g., MDA-MB-231 breast cancer cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Cell Treatment: The following day, remove the medium and replace it with 100 µL of fresh medium containing varying concentrations of this compound. A vehicle control (DMSO) should be included. It is recommended to perform a serial dilution to cover a broad concentration range (e.g., 0.01 nM to 10 µM).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of this compound.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol describes a method to assess the effect of this compound on cell migration.

Materials:

-

Target cell line (e.g., U87-MG glioblastoma cells)

-

Complete growth medium

-

Serum-free or low-serum medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow until they form a confluent monolayer.

-

Scratch Formation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.

-

Imaging (Time 0): Immediately capture images of the scratch in each well using a microscope.

-

Incubation: Incubate the plate at 37°C for 12-24 hours, or until significant cell migration is observed in the control group.

-

Imaging (Final): After incubation, capture images of the same scratch areas.

-

Analysis: Measure the width or area of the scratch at both time points. Calculate the percentage of wound closure to quantify cell migration and the inhibitory effect of this compound.

Western Blot Analysis of AKT Phosphorylation

This protocol details the assessment of this compound's effect on the phosphorylation of AKT, a key downstream effector in the ATX-LPA signaling pathway.

Materials:

-

Target cell line

-

Complete growth medium and serum-free medium

-

This compound stock solution (in DMSO)

-

LPA or LPC for stimulation (optional)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours. Pre-treat the cells with this compound at the desired concentration for 1-2 hours. If applicable, stimulate the cells with LPA or LPC for a short period (e.g., 5-15 minutes).[8]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and detect the signal using an imaging system.

-